molecular formula C19H16ClN3OS B2480930 (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone CAS No. 899371-27-8

(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone

Cat. No.: B2480930
CAS No.: 899371-27-8
M. Wt: 369.87
InChI Key: DQLBIGNPDNNGFM-UHFFFAOYSA-N
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Description

(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone is a useful research compound. Its molecular formula is C19H16ClN3OS and its molecular weight is 369.87. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds related to (8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone have been studied for their potential antibacterial activity. For instance, pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties, showing promise in both fields (Hafez et al., 2016). Additionally, other similar compounds have been found to possess significant antibacterial activity, which could make them candidates for developing new antimicrobial agents (Patel et al., 2011).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds structurally related to this compound have been a subject of interest. Studies have focused on the crystal and molecular structures of these compounds, which are important for understanding their potential as allosteric enhancers at human receptors (Kubicki et al., 2012). Additionally, the synthesis of various derivatives has been explored, such as the creation of dihydroindolo[1,2-c]quinazoline derivatives, which are of interest due to their unique chemical properties (Harano et al., 2007).

Potential in Organic Synthesis and Material Science

These compounds also hold potential in organic synthesis and material science. For instance, the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer properties expands the range of available organic compounds for pharmaceutical research (Hafez et al., 2016). Furthermore, the study of their crystal and molecular structures contributes to the understanding of their physical and chemical properties, which is crucial in material science (Kubicki et al., 2012).

Properties

IUPAC Name

(5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraen-6-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c20-12-3-1-11(2-4-12)17(24)18-15(21)13-9-14-16(22-19(13)25-18)10-5-7-23(14)8-6-10/h1-4,9-10H,5-8,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLBIGNPDNNGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)C5=CC=C(C=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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